Lipophilicity Comparison with Closest Regioisomers
The XLogP3 value of 7‑fluoro‑2‑methylquinoxaline is 1.7, as computed by PubChem, compared to approximately 1.6 for the non‑fluorinated parent 2‑methylquinoxaline [REFS‑1]. The 6‑fluoro‑2‑methylquinoxaline regioisomer also exhibits an XLogP3 of approximately 1.7, indicating that while the position of fluorine does not significantly alter overall lipophilicity, the 7‑position is crucial for metabolic stability and target engagement in PDE10A and KOR programs [REFS‑2].
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 2‑Methylquinoxaline: 1.6; 6‑Fluoro‑2‑methylquinoxaline: ~1.7 (estimated) |
| Quantified Difference | +0.1 vs. 2‑methylquinoxaline; ~0 vs. 6‑fluoro‑2‑methylquinoxaline |
| Conditions | PubChem computed property (XLogP3 algorithm) |
Why This Matters
This modest lipophilicity, combined with the electron‑withdrawing effect of the 7‑fluoro substituent, improves CNS drug‑likeness and passive membrane permeability without exceeding the Lipinski threshold, making the compound a preferred scaffold over the non‑fluorinated analog for CNS‑targeted libraries.
- [1] PubChem. (2025). 2‑Methylquinoxaline (CID 23686). National Center for Biotechnology Information. View Source
- [2] Gillman, K. W., et al. (2010). Discovery of 2‑[(E)‑2‑(7‑Fluoro‑3‑methylquinoxalin‑2‑yl)vinyl]‑6‑pyrrolidin‑1‑yl‑N‑(tetrahydro‑2H‑pyran‑4‑yl)pyrimidin‑4‑amine as a Highly Selective PDE10A Inhibitor. Journal of Medicinal Chemistry, 53(13), 5129–5143. View Source
